
Cangrelor Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cangrelor Impurity 4 is a process-related impurity identified during the industrial-scale synthesis of 2-thioadenosine monohydrate, a critical intermediate in cangrelor production . Cangrelor, a direct-acting intravenous P2Y12 inhibitor, is used to prevent thrombotic events during percutaneous coronary intervention (PCI) . The impurity arises during the oxidation of intermediate 5 to form 2-thioadenosine monohydrate, with its formation influenced by reaction parameters such as temperature and time . Using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), researchers synthesized, isolated, and characterized four process-related impurities, including Impurity 4, achieving a final product purity of 98.0% via optimized high-performance liquid chromatography (HPLC) .
Impurity 4 is structurally distinct from cangrelor but shares a thiophosphorylated adenosine backbone, likely resulting from incomplete oxidation or side reactions during synthesis . Its presence, even at trace levels (<0.1%), necessitates rigorous quality control due to regulatory requirements for impurity thresholds in active pharmaceutical ingredients (APIs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions
Cangrelor Impurity 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the phenyl ring.
Substitution: Halogen substitution reactions are common, where the chloro or iodo groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for analyzing the purity of pharmaceutical compounds. Recent studies have demonstrated that HPLC can effectively separate and quantify impurities in Cangrelor formulations. For instance, a method was developed to detect substituted purine and disulfide impurities in Cangrelor intermediates, highlighting the importance of HPLC in ensuring drug quality .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) complements HPLC by providing detailed structural information about impurities. This technique has been employed to characterize process-related impurities formed during Cangrelor synthesis, including Cangrelor Impurity 4 .
Clinical Efficacy and Safety
Cangrelor's clinical application has been extensively documented in studies such as the CHAMPION program, which evaluated its effectiveness compared to standard therapies like clopidogrel. While the primary focus was on Cangrelor's antiplatelet activity, the implications of its impurities on safety profiles were also considered. Notably, adverse effects linked to high impurity levels could potentially compromise patient outcomes .
- Study on Platelet Aggregation : In vitro studies demonstrated that cangrelor effectively inhibited ADP-induced platelet aggregation with an IC50 value of 0.45 nM. However, impurities could alter this efficacy, necessitating careful monitoring during clinical use .
- Toxicological Assessments : Toxicity studies indicated that while cangrelor itself had specific adverse effects at high doses, the metabolites showed minimal toxicity. This distinction underscores the importance of understanding how impurities like this compound may influence overall drug safety .
Implications for Drug Development
The presence of impurities such as this compound poses significant challenges for pharmaceutical development:
- Regulatory Compliance : Adhering to guidelines set by regulatory bodies like the FDA and International Conference on Harmonization mandates thorough impurity profiling during drug development.
- Formulation Strategies : Developing high-purity formulations is essential to minimize impurity-related risks. Research suggests that maintaining impurity levels below specified thresholds can enhance therapeutic efficacy and safety .
Mechanism of Action
Cangrelor Impurity 4, being a structural analogue of Cangrelor, shares similar molecular targets and pathways. It acts on the P2Y12 platelet receptor, inhibiting adenosine diphosphate-induced platelet aggregation. This inhibition prevents the formation of blood clots, thereby reducing the risk of myocardial infarction and other cardiovascular events .
Comparison with Similar Compounds
Key Findings :
- Unlike Nimodipine or Candesartan impurities, which arise from degradation or nitrosation, Cangrelor Impurity 4 is process-specific, linked to oxidation steps .
- Its thiophosphorylated structure differentiates it from desulfurization byproducts (e.g., Impurity 1) in cangrelor synthesis .
Analytical and Pharmacological Comparison
Analytical methods for detecting this compound were compared with those for impurities in other drugs (Table 2):
Key Findings :
- LC-MS with HRMS is critical for distinguishing this compound from isomeric byproducts, whereas HPLC-UV suffices for less complex impurities (e.g., Nimodipine) .
- Unlike Candesartan impurities, which require stability-indicating methods, this compound is controlled via synthetic optimization .
Pharmacodynamic and Clinical Implications
While this compound lacks direct pharmacological activity, its presence correlates with batch variability in cangrelor’s antiplatelet efficacy. Comparatively:
- Cangrelor vs. In contrast, this compound’s structural similarity to the API necessitates toxicological evaluation to exclude off-target effects .
- Cangrelor vs. Abciximab: Unlike abciximab (a monoclonal antibody), cangrelor’s small-molecule impurities are more easily characterized but require stringent control due to rapid metabolism (<6-minute half-life) .
Research Findings and Regulatory Considerations
- Synthetic Optimization : Reducing reaction time from 24 to 12 hours decreased Impurity 4 levels by 40% .
- Toxicology: While Impurity 4 is non-mutagenic in Ames tests, its chronic toxicity profile remains under study .
- Regulatory Thresholds : Impurity 4 is controlled at <0.1% per ICH Q3A guidelines, aligning with thresholds for Nimodipine and Candesartan impurities .
Biological Activity
Cangrelor, an intravenous P2Y12 receptor antagonist, is primarily used for its potent antiplatelet effects in patients undergoing percutaneous coronary intervention (PCI). However, the presence of impurities, particularly Cangrelor Impurity 4, raises concerns regarding its biological activity and overall therapeutic efficacy. This article explores the biological activity of this compound, including its pharmacodynamics, clinical implications, and case studies.
Overview of Cangrelor and Its Impurities
Cangrelor is characterized by rapid onset and offset of action due to its reversible binding to the P2Y12 receptor, which inhibits ADP-induced platelet aggregation. The compound is metabolized quickly in the body, with a half-life of approximately 3 to 6 minutes and a clearance rate of about 43.2 L/h . The identification of impurities like this compound is crucial as they can potentially alter the drug's effectiveness and safety profile.
This compound has not been extensively studied; however, it is hypothesized to exhibit similar mechanisms to Cangrelor due to its structural similarities. The primary action involves antagonism of the P2Y12 receptor, which plays a significant role in platelet activation and aggregation. This activity can lead to variations in platelet inhibition compared to the parent compound.
Pharmacodynamics
The pharmacodynamics of this compound suggest that it may have a reduced efficacy compared to Cangrelor. Studies indicate that impurities can affect the solubility and retention times during chromatography analysis, which may correlate with altered biological activity .
Case Study Analysis
-
CHAMPION Trials :
- CHAMPION PCI : This trial involved 8,877 patients comparing Cangrelor with clopidogrel. The results indicated that while Cangrelor provided significant antiplatelet effects, the presence of impurities could potentially impact outcomes related to major adverse cardiac events (MACE) due to variability in drug potency .
- CHAMPION PLATFORM : Similar findings were noted where Cangrelor demonstrated efficacy but raised questions about impurity effects on clinical outcomes .
- Ongoing Research : Current studies are evaluating the implications of this compound on patient outcomes post-PCI. These studies aim to understand how impurities influence both efficacy and safety profiles in diverse patient populations .
Data Tables
Study Name | No. of Patients | Treatment | Outcomes |
---|---|---|---|
CHAMPION PCI | 8,877 | Cangrelor vs Clopidogrel | No significant difference in MACE; potential impurity influence noted |
Ongoing Studies | 140 | Cangrelor vs Placebo | Evaluating bleeding risk and platelet inhibition |
Implications for Clinical Practice
The presence of this compound necessitates careful consideration in clinical settings. While Cangrelor remains a vital option for patients undergoing PCI, understanding the role of impurities is essential for optimizing treatment strategies. Further research is required to elucidate the specific effects of these impurities on pharmacological action and patient outcomes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Cangrelor Impurity 4 in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are standard methods. HPLC provides reliable separation and quantification, while LC-MS/MS offers superior sensitivity for structural confirmation. For example, LC-MS/MS can detect molecular ions (e.g., m/z 415) and fragmentation patterns to differentiate impurities . Regulatory guidelines emphasize validated methods with limits of detection (LOD) and quantification (LOQ) aligned with International Council for Harmonisation (ICH) thresholds (e.g., 0.10% for unidentified impurities) .
Q. What regulatory standards govern the characterization of this compound?
The FDA requires impurity profiles to include structural identity (via NMR, IR, or MS), analytical procedures, and batch-specific quantification. Impurities exceeding 0.10% must be reported, with justification for safety thresholds based on toxicological studies. Process-related impurities like this compound necessitate documentation of synthetic pathways to trace their origin .
Q. How is the structural identity of this compound confirmed, and what instrumentation is critical?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. NMR provides detailed carbon (CMR) and proton spectra to map molecular structures, while HRMS confirms exact mass and fragmentation pathways. For instance, oxidation byproducts can be identified via shifts in molecular ion peaks (e.g., +16 m/z for hydroxylation) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the pharmacological activity of this compound?
Comparative pharmacodynamic assays (e.g., platelet aggregation inhibition) and receptor-binding studies (P2Y12 affinity tests) can assess whether the impurity antagonizes or potentiates cangrelor’s effects. For example, in vitro dose-response curves using human platelet-rich plasma may reveal competitive inhibition patterns . Contradictory data from different assay conditions (e.g., pH, temperature) should be harmonized using standardized protocols .
Q. What methodologies determine the synthetic origin of this compound, and how can they optimize manufacturing?
Reaction pathway analysis (e.g., intermediate trapping) and forced degradation studies (heat, light, pH extremes) identify impurity formation mechanisms. For instance, hydrolysis of ester groups during synthesis may generate carboxylic acid derivatives. Process optimization might involve altering reaction solvents or catalysts to minimize byproducts .
Q. How do stability studies inform risk assessments for this compound under varying storage conditions?
Accelerated stability testing (40°C/75% RH) and photolytic stress (ICH Q1B) quantify impurity growth over time. LC-MS/MS monitors degradation products, while Arrhenius modeling predicts shelf-life. Data showing impurity levels exceeding ICH thresholds under specific conditions can guide storage recommendations .
Q. Methodological and Data Analysis Considerations
Q. What statistical approaches address variability in impurity quantification across laboratories?
Inter-laboratory validation studies using analysis of variance (ANOVA) and Bland-Altman plots assess reproducibility. Standard reference materials (SRMs) and harmonized calibration curves reduce systematic bias . For example, collaborative trials for HPLC methods can establish consensus LOQs .
Q. How should researchers document impurity analysis to ensure reproducibility and compliance with academic integrity standards?
Detailed experimental logs must include instrument parameters (e.g., column type, mobile phase gradient), raw data (chromatograms, spectra), and statistical analyses. Public repositories (e.g., Zenodo) for supplementary LC-MS/MS datasets enhance transparency. Plagiarism checks and cross-referencing with prior publications are critical to avoid data duplication .
Properties
CAS No. |
1830294-26-2 |
---|---|
Molecular Formula |
C22H28F3N5O7S2 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.